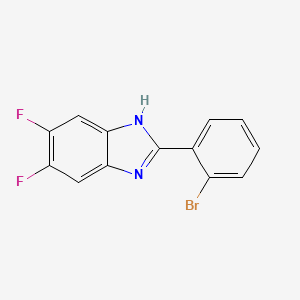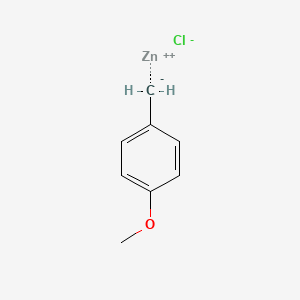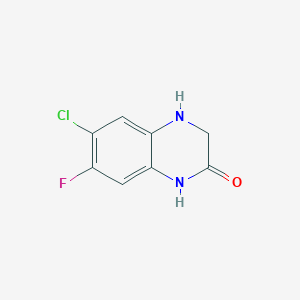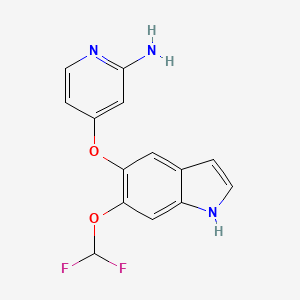![molecular formula C9H6F3N3O3S B8390874 [4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate CAS No. 942598-37-0](/img/structure/B8390874.png)
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester typically involves the reaction of 4-(1,2,4-triazol-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.
Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonic acid group can participate in acid-base reactions, while the triazole ring can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid 4-(1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenyl ester.
Trifluoromethanesulfonic acid 4-(1,2,4-triazol-1-yl)phenyl amide: Contains an amide group instead of an ester.
Uniqueness
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is unique due to its combination of a trifluoromethanesulfonic acid group and a triazole ring, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
942598-37-0 |
|---|---|
Molekularformel |
C9H6F3N3O3S |
Molekulargewicht |
293.22 g/mol |
IUPAC-Name |
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3N3O3S/c10-9(11,12)19(16,17)18-8-3-1-7(2-4-8)15-6-13-5-14-15/h1-6H |
InChI-Schlüssel |
RUCHHLQOPRQZJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=NC=N2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine](/img/structure/B8390803.png)









![4-hydroxy-2-methyl-3-methoxycarbonyl-2H-thieno[3,2-e]1,2-thiazine-1,1-dioxide](/img/structure/B8390888.png)
![1-(6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine](/img/structure/B8390896.png)
